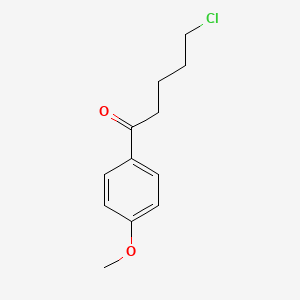
5-Chloro-1-(4-methoxyphenyl)-1-oxopentane
概要
説明
5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, also known as 5-chloro-1-methoxyphenyl-1-oxopentane or 5-chloro-1-methoxyphenylacetone, is an organic compound that is widely used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It is a white, crystalline solid with a melting point of 79-80°C and a boiling point of 199-200°C. It is soluble in common organic solvents such as ethanol, methanol, and chloroform, and insoluble in water. It is a versatile compound that has found a variety of applications in synthetic organic chemistry.
科学的研究の応用
5-Chloro-1-(4-methoxyphenyl)-1-oxopentane has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and pyrimidines. In addition, it has been used in the synthesis of a variety of polymers, such as polyurethanes and polystyrenes. Furthermore, it has been used in the synthesis of a variety of catalysts, such as Lewis acids and Brønsted acids.
作用機序
The mechanism of action of 5-chloro-1-(4-methoxyphenyl)-1-oxopentane is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent to form a new bond. This reaction is catalyzed by an acid or base, such as hydrochloric acid or sodium hydroxide. In addition, the reaction can also be catalyzed by a Lewis acid, such as boron trifluoride or zinc chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can act as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent to form a new bond. This reaction can have a variety of effects on biochemical and physiological processes, depending on the compound being synthesized.
実験室実験の利点と制限
The advantages of using 5-chloro-1-(4-methoxyphenyl)-1-oxopentane in lab experiments include its availability, low cost, and its versatility in synthetic organic chemistry. The compound is also relatively stable and can be stored at room temperature. However, there are some limitations to using the compound in lab experiments. It has a relatively low boiling point, so it can be volatile and can be difficult to handle. In addition, the compound can be toxic, so it should be handled with care.
将来の方向性
There are a variety of potential future directions for research on 5-chloro-1-(4-methoxyphenyl)-1-oxopentane. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in synthetic organic chemistry. In addition, further research could be conducted into its potential toxicity and its potential uses in the synthesis of pharmaceuticals, pesticides, and other chemicals. Finally, further research could be conducted into the potential for using the compound as a catalyst in organic synthesis.
特性
IUPAC Name |
5-chloro-1-(4-methoxyphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSTYNWZWNOXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507608 | |
| Record name | 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949-06-4 | |
| Record name | 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

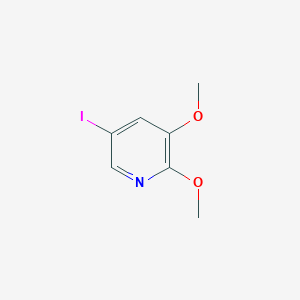
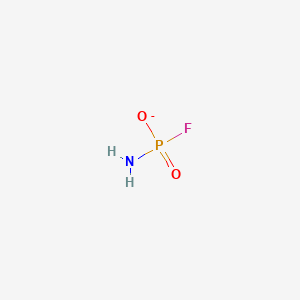
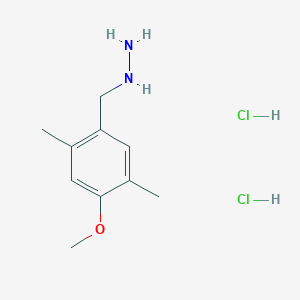
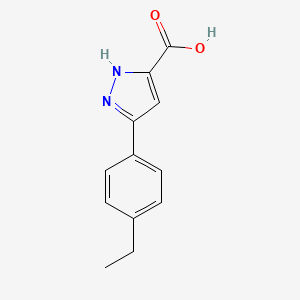
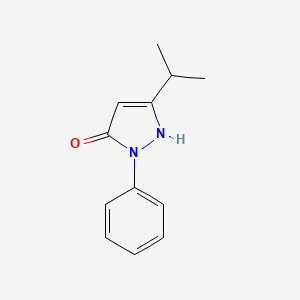
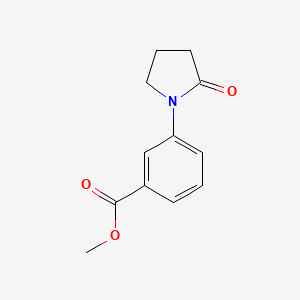
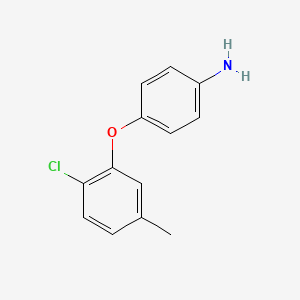
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)
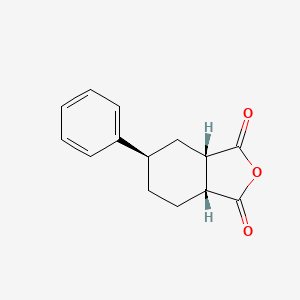
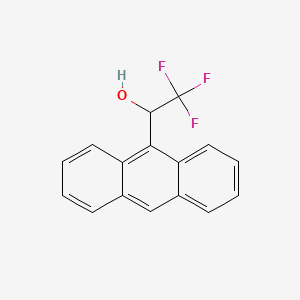
![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/no-structure.png)
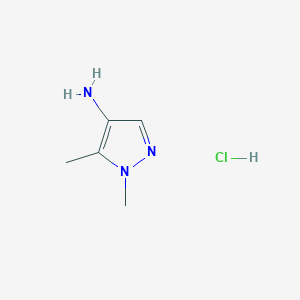

![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)